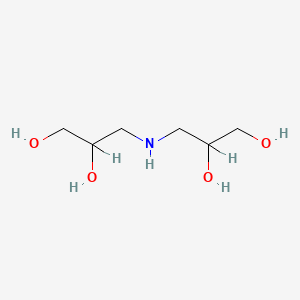

3,3'-Iminobispropane-1,2-diol

Description

Contextualization within Aminopolyol and Vicinal Diol Chemistry

3,3'-Iminobispropane-1,2-diol is classified as both an aminopolyol and a vicinal diol. Aminopolyols are organic compounds containing at least one amino group (-NH₂) and multiple hydroxyl groups (-OH). The presence of both of these functional groups imparts a unique combination of properties, including high polarity and the capacity for a variety of chemical reactions.

The "vicinal diol" classification refers to the presence of two hydroxyl groups on adjacent carbon atoms. nih.gov This structural feature is significant in a wide range of biological molecules, including carbohydrates, nucleosides, and certain lipids. nih.gov Vicinal diols are often metabolites of epoxy fatty acids, formed through the action of epoxide hydrolases. nih.gov The study of fatty acid 1,2-diols is an active area of research, as they are considered potential biomarkers for various diseases. nih.gov

Historical Development and Evolution of Related Aminoalcohol and Diol Structures

The study of aminoalcohols has a rich history rooted in the exploration of naturally occurring and synthetic compounds with significant biological activity. For instance, the neurotransmitter and hormone norepinephrine, an aminoalcohol, was a subject of interest early in the twentieth century. wikipedia.org The development of synthetic methods for 1,2-amino alcohols has been a long-standing focus in organic chemistry, with classical methods often involving the ring-opening of epoxides with amines. acs.org

The understanding and synthesis of diols have also evolved considerably. Early research into related compounds like 3-amino-1,2-propanediol (B146019) involved synthesis from precursors like epichlorohydrin (B41342) and ammonia (B1221849). wipo.intresearchgate.net More advanced techniques, including enzymatic and stereoselective synthesis, have been developed to produce specific enantiomeric forms of diols, such as (S)- and (R)-3-allyloxy-propane-1,2-diol. researchgate.net These advancements highlight the increasing control chemists have gained over the three-dimensional structure of these molecules.

Significance of the this compound Scaffold in Advanced Organic and Inorganic Synthesis

The structural framework of this compound, featuring both nucleophilic amino and hydroxyl groups, makes it a valuable building block in synthesis. The vicinal diol arrangement, in particular, is a key functional group in many biologically important molecules and serves as a target for specific chemical modifications. nih.gov

In organic synthesis, the principles underlying the reactivity of aminoalcohols and diols are applied in various ways. For example, the 1,2-amino alcohol motif is a crucial component in numerous natural products and medicinally active compounds. acs.org Modern synthetic strategies continue to be developed to create these structures with high efficiency and selectivity. acs.org

The diol functionality is also significant in the development of analytical methods. For instance, the reaction of vicinal diols with reagents like 6-bromo-3-pyridinylboronic acid allows for their selective detection and profiling using advanced techniques like liquid chromatography-mass spectrometry. nih.gov This is particularly relevant for studying the biological roles of vicinal diol metabolites. nih.gov

While direct applications of this compound are still being explored, its structural motifs are central to many areas of chemical research, from the synthesis of bioactive molecules to the development of new analytical tools.

Structure

2D Structure

3D Structure

Properties

CAS No. |

40509-16-8 |

|---|---|

Molecular Formula |

C6H15NO4 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-(2,3-dihydroxypropylamino)propane-1,2-diol |

InChI |

InChI=1S/C6H15NO4/c8-3-5(10)1-7-2-6(11)4-9/h5-11H,1-4H2 |

InChI Key |

SAMGBMSEBPZABZ-UHFFFAOYSA-N |

SMILES |

C(C(CO)O)NCC(CO)O |

Canonical SMILES |

C(C(CO)O)NCC(CO)O |

Other CAS No. |

40509-16-8 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3,3 Iminobispropane 1,2 Diol and Its Precursors

Construction of the Propane-1,2-diol Moiety

The propane-1,2-diol substructure is a common motif in organic chemistry, and its synthesis is well-established. The primary strategies involve the manipulation of epoxides or the stereocontrolled reduction of carbonyl compounds.

Epoxide Ring-Opening Reactions for 1,2-Diol Formation

The hydrolysis of epoxides is a direct and efficient method for producing 1,2-diols, also known as vicinal glycols. pressbooks.pub This transformation can be achieved under either acid-catalyzed or base-catalyzed conditions. libretexts.org

Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by water. libretexts.org The ring-opening proceeds via an SN2-like mechanism, resulting in a trans-1,2-diol. pressbooks.pub In the case of an asymmetrical epoxide, water will preferentially attack the more substituted carbon atom. libretexts.org

Conversely, base-catalyzed ring-opening involves the direct SN2 attack of a hydroxide (B78521) nucleophile on one of the epoxide carbons. pressbooks.pub Due to steric considerations, the nucleophile attacks the less hindered carbon atom. pressbooks.pubjsynthchem.com This reaction requires more forcing conditions, such as elevated temperatures, compared to the acid-catalyzed route because the alkoxide is a poorer leaving group than a protonated hydroxyl group. pressbooks.pub A variety of reagents and conditions can be employed to facilitate the hydrolysis of epoxides to diols, often under neutral or near-neutral conditions using catalysts like erbium(III) triflate or in hot water, which can act as a modest acid catalyst. organic-chemistry.org

Stereoselective Synthetic Approaches to Chiral Propane-1,2-diols

The synthesis of enantiomerically pure chiral 1,2-diols is crucial for applications in pharmaceuticals and as chiral building blocks. nih.govresearchgate.net Several stereoselective strategies have been developed.

One prominent method is the kinetic resolution of racemic 1,2-diols or their derivatives using enzymes. researchgate.net Lipases, in particular, have been used for the enantioselective resolution of diol precursors. For instance, a chemoenzymatic route for the synthesis of (S)-moprolol, a β-blocker, relies on the lipase-mediated resolution of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol. In this process, various commercial lipases are screened for their ability to selectively acylate one enantiomer, leaving the other unreacted and allowing for their separation. The efficiency of such resolutions is highly dependent on the enzyme, solvent, and other reaction parameters.

Table 1: Optimized Conditions for Lipase-Catalyzed Resolution of a Propane-1,2-diol Precursor

| Parameter | Optimized Value |

| Enzyme | Aspergillus niger lipase (B570770) (ANL) |

| Enzyme Concentration | 15 mg/mL |

| Substrate Concentration | 10 mM |

| Organic Solvent | Toluene (B28343) |

| Reaction Temperature | 30 °C |

| Reaction Time | 18 h |

| Result | |

| Yield of (S)-enantiomer | >49% |

| Enantiomeric Excess | High |

| Data derived from the chemoenzymatic synthesis of (S)-moprolol, which utilizes a chiral propane-1,2-diol intermediate. |

Another powerful stereoselective method is the asymmetric hydrogenation of prochiral ketones. sctunisie.org For the synthesis of chiral 1,3-diols, β-keto esters can be hydrogenated using a chiral diphosphine-ruthenium catalyst, which sets the hydroxyl stereocenter with excellent enantioselectivity (up to 99% ee). sctunisie.org The resulting β-hydroxy ester can then be reduced with agents like lithium aluminum hydride (LiAlH₄) to furnish the chiral diol with no loss of enantiomeric purity. sctunisie.org This methodology provides a reliable route to either enantiomer of the target diol by selecting the appropriate enantiomer of the chiral catalyst. sctunisie.org

Formation of the Secondary Amine Linkage

The central secondary amine that links the two propane-1,2-diol units can be formed through several standard amine synthesis protocols, most notably reductive amination and nucleophilic substitution.

Reductive Amination Protocols for Diol-Amine Coupling

Reductive amination is a versatile method for forming C-N bonds by converting a carbonyl group into an amine. libretexts.org The process involves two sequential steps: the reaction of an aldehyde or ketone with an amine (such as ammonia (B1221849) for a primary amine, or a primary amine for a secondary amine) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. libretexts.orgmasterorganicchemistry.com

To synthesize 3,3'-Iminobispropane-1,2-diol via this route, a precursor containing a propane-1,2-diol moiety and a carbonyl group would be required. This could be coupled with a precursor containing an amino-propane-1,2-diol. A key advantage of modern reductive amination is the use of mild reducing agents that are selective for the iminium ion over the starting carbonyl compound, allowing the reaction to be performed in a single pot. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reagents for this purpose because they are less reactive towards ketones and aldehydes but readily reduce the protonated imine. masterorganicchemistry.com

Table 2: Common Reagents for Reductive Amination

| Reagent | Abbreviation | Typical Use |

| Sodium Cyanoborohydride | NaBH₃CN | Selective reduction of imines in the presence of aldehydes/ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com |

| Borane-trimethylamine | Me₃N-BH₃ | Used for selective methylation and formylation of amines with CO₂. organic-chemistry.org |

| Phenylsilane | PMHS | Used with a titanium catalyst for stereoselective synthesis of 1,3-syn-amino alcohols. organic-chemistry.org |

More recently, biocatalytic reductive amination using imine reductases (IREDs) has emerged as a powerful tool for the stereoselective synthesis of chiral amines, including amino-diols. csic.es

Nucleophilic Substitution Reactions in Bis(hydroxypropyl)amine Synthesis

Direct nucleophilic substitution is one of the most straightforward strategies for forming the secondary amine linkage. This typically involves the reaction of an amine nucleophile with a suitable electrophile containing the propane-1,2-diol precursor.

A highly effective approach is the ring-opening of an epoxide with an amine. pressbooks.pub Amines are good nucleophiles and can attack and open strained epoxide rings. pressbooks.pubjsynthchem.com The synthesis of this compound can be envisioned by the reaction of ammonia with two equivalents of a C3 epoxide such as glycidol (B123203) (2,3-epoxy-1-propanol). The reaction mechanism involves the nucleophilic attack of ammonia on the less hindered carbon of the glycidol ring, forming 3-amino-propane-1,2-diol as an intermediate. This primary amine is also nucleophilic and can subsequently attack a second molecule of glycidol to yield the final bis-substituted product. libretexts.orgchemistrystudent.com

This sequential alkylation avoids the common problem of overalkylation encountered when using alkyl halides, which often leads to a complex mixture of primary, secondary, tertiary, and quaternary amines. chemistrystudent.comlibretexts.org The reaction of aniline (B41778) with propylene (B89431) oxide to form N,N-Bis(2-hydroxypropyl)aniline serves as a direct precedent for the formation of bis-hydroxypropylated amines via epoxide ring-opening.

Total Synthesis of this compound

The total synthesis of this compound is most efficiently achieved through a convergent approach that leverages the nucleophilic ring-opening of an epoxide. The most common and direct industrial synthesis involves the reaction of ammonia with two equivalents of glycidol.

Proposed Synthetic Route:

Step 1: Formation of the Mono-adduct. Ammonia (NH₃) acts as a nucleophile, attacking the terminal carbon of the epoxide ring of the first equivalent of glycidol. This is a base-catalyzed type epoxide opening, which proceeds with high regioselectivity at the least sterically hindered carbon. pressbooks.pub This step forms the intermediate, 3-aminopropane-1,2-diol.

Step 2: Formation of the Bis-adduct. The primary amine group of the 3-aminopropane-1,2-diol intermediate is itself a potent nucleophile. libretexts.org It then attacks a second equivalent of glycidol in the same manner as the first step. This second nucleophilic substitution reaction forms the target molecule, this compound.

This synthetic strategy is advantageous due to the availability of the starting materials and the high atom economy of the addition reaction. By controlling the stoichiometry of the reactants (i.e., using a molar ratio of glycidol to ammonia of at least 2:1), the formation of the desired bis-adduct can be favored.

Chemoenzymatic and Biocatalytic Pathways for Analogous β-Amino Alcohol Structures

The development of chemoenzymatic and biocatalytic routes represents a significant advancement in the synthesis of β-amino alcohols, which are structurally analogous to this compound. These methodologies are prized for their high selectivity, mild reaction conditions, and environmental compatibility when compared to conventional chemical syntheses.

A diverse array of enzymes has been successfully applied in the creation of these chiral building blocks. Lipases, for example, have proven effective in catalyzing the ring-opening of epoxides with amines. A notable study utilized lipase TL IM from Thermomyces lanuginosus within a continuous-flow reactor to synthesize various β-amino alcohols from epichlorohydrin (B41342) and different amines, achieving high yields in remarkably short residence times. google.com Another powerful enzymatic approach involves the use of amine transaminases (ATAs). For instance, a novel ATA discovered in Capronia epimyces (CepTA) demonstrated high efficiency in the asymmetric ring-opening of cyclic meso-epoxides, yielding enantiomerically pure cyclic trans-β-amino alcohols. google.com

To further enhance synthetic efficiency, one-pot cascade reactions employing multiple enzymes have been devised. One such innovative system used a dioxygenase for the regio- and diastereoselective hydroxylation of the L-lysine side-chain, which was then followed by a pyridoxal-phosphate (PLP)-dependent decarboxylase to produce chiral amino alcohols. researchgate.net This highlights the capacity of biocatalysis to orchestrate complex molecular transformations with exceptional control.

The table below provides a summary of various chemoenzymatic and biocatalytic strategies for synthesizing β-amino alcohol structures analogous to this compound.

| Enzyme Class | Specific Enzyme/Organism | Substrates | Product Type | Key Research Findings |

|---|---|---|---|---|

| Lipase | Lipozyme TL IM (Thermomyces lanuginosus) | Epichlorohydrin, Aniline | β-Amino alcohol | Achieved a high yield of 91.3% in a continuous-flow system with a 20-minute residence time at 35°C. google.com |

| Amine Transaminase | CepTA (Capronia epimyces) | Cyclic meso-epoxides, Amine donor | Chiral cyclic trans-β-amino alcohols | Resulted in conversions of up to 81.8% with over 99% enantiomeric excess (ee). google.com |

| Dioxygenase/Decarboxylase | Dioxygenase, PLP-dependent decarboxylase | L-lysine | Chiral amino alcohols | Demonstrated successful one-pot synthesis through regio- and diastereoselective C-H oxidation followed by decarboxylation. researchgate.net |

| Epoxide Hydrolase/Amine Dehydrogenase | SpEH, AnDDH, BsLDH, CepTA (recombinant E. coli) | meso-Epoxides | Chiral cyclic (1R,2R)-trans-β-amino alcohols | Enabled a fully biocatalytic asymmetric ring-opening of meso-epoxides with high enantioselectivity. google.com |

Process Optimization and Reaction Efficiency in Academic Synthetic Studies

While academic literature detailing the specific process optimization for the synthesis of this compound is not widely available, significant insights can be gleaned from studies on its precursors and structurally similar compounds. The principal synthetic pathway to this compound involves the reaction of a three-carbon electrophile, such as glycidol or epichlorohydrin, with a suitable amine, like 3-amino-1,2-propanediol (B146019) or ammonia.

The synthesis of the crucial precursor, 3-amino-1,2-propanediol, has been the focus of several optimization studies. A common route is the ammonolysis of 3-chloro-1,2-propanediol (B139630). Research into this reaction has identified optimal conditions to maximize yield and purity. Specifically, a molar ratio of ammonia to 3-chloro-1,2-propanediol of 15:1, a reaction temperature of 50°C, and a reaction duration of 4 hours led to a 90% yield of the product with a purity of 99.6% following molecular distillation. researchgate.net Another patented process describes the use of a two-component catalyst system for the reaction of epichlorohydrin with ammonia water, which improves reaction selectivity and minimizes the formation of byproducts. google.comwipo.int

The formation of this compound, also known as bis(2,3-dihydroxypropyl)amine, is a known byproduct in the synthesis of 3-amino-1,2-propanediol when using glycidol and ammonia. google.com This suggests that the targeted synthesis of the secondary amine can be achieved by carefully controlling the reaction stoichiometry. A direct and logical approach would be the reaction of 3-amino-1,2-propanediol with a second equivalent of an electrophile like glycidol.

A patent describing the synthesis of a related compound, N-(2,3-dihydroxypropyl)-N-(2-hydroxyoctyl) amine, offers valuable process parameters. In this synthesis, 2-hydroxyoctyl amine was reacted with glycidol in toluene at reflux for two hours, resulting in a 90.5% yield of the desired product after purification. google.com This demonstrates the feasibility and high efficiency of reacting a primary amino alcohol with glycidol to form N-(2,3-dihydroxypropyl) amines.

The following table summarizes reported reaction conditions and outcomes for the synthesis of precursors and analogues of this compound. It is important to recognize that this data, while not directly for the target compound, provides a solid foundation for potential process optimization.

| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 3-chloro-1,2-propanediol, Ammonia | Water | 50 | 4 | 3-amino-1,2-propanediol | 90 | 99.6 |

| Epichlorohydrin, Ammonia water | Two-component catalyst | Segmented temperature increase | Not specified | 3-amino-1,2-propanediol | Improved selectivity and rate | High |

| 2-hydroxyoctyl amine, Glycidol | Toluene | Reflux | 2 | N-(2,3-dihydroxypropyl)-N-(2-hydroxyoctyl) amine | 90.5 | Not specified |

| Glycidol, Ammonia | Not specified | Not specified | Not specified | 3-amino-1,2-propanediol (with bis(2,3-dihydroxypropyl)amine as byproduct) | Not specified | Not specified |

These findings underscore that key parameters for optimizing the synthesis of this compound include the molar ratio of the amine and epoxide/halohydrin, reaction temperature, solvent selection, and the potential application of catalysts to enhance reaction rates and selectivity. Further dedicated academic research would be beneficial for the comprehensive optimization of the synthesis of this specific compound.

Advanced Structural Elucidation and Conformational Analysis of 3,3 Iminobispropane 1,2 Diol

Spectroscopic Characterization for Molecular Architecture Confirmation

The definitive confirmation of the molecular structure of 3,3'-Iminobispropane-1,2-diol relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of functional groups and the precise molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

CH₂-N Protons: The protons on the carbons adjacent to the secondary amine (C3 and C3') are expected to appear as a multiplet. Their chemical shift would be influenced by the electron-withdrawing effect of the nitrogen atom.

CH-OH Protons: The methine protons on the stereogenic centers (C2 and C2') will also present as a multiplet, coupled to the adjacent CH₂ and OH protons. The exact chemical shift and coupling constants would be highly dependent on the solvent and the conformational preferences of the molecule.

CH₂-OH Protons: The protons of the primary alcohol groups (C1 and C1') would likely appear as a multiplet, coupled to the vicinal CH proton.

OH and NH Protons: The hydroxyl and amine protons are expected to be broad signals, and their chemical shifts are highly variable depending on concentration, solvent, and temperature due to hydrogen bonding. In D₂O, these signals would exchange and disappear.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. Due to the molecule's symmetry, only three distinct carbon signals are anticipated.

| Predicted ¹³C NMR Chemical Shifts for this compound | |

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1, C1' (-CH₂OH) | ~65-70 |

| C2, C2' (-CHOH) | ~70-75 |

| C3, C3' (-CH₂N) | ~50-55 |

This data is predictive and based on typical chemical shifts for similar functional groups. ceitec.czlibretexts.orgwisc.edudtic.mil

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial to definitively assign the proton and carbon signals and confirm the connectivity within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Modalities

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the characteristic absorptions of the hydroxyl and amine groups.

O-H Stretching: A broad and strong absorption band is predicted in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups. libretexts.org

N-H Stretching: A weaker to medium absorption is expected in the 3300-3500 cm⁻¹ region for the secondary amine N-H stretch. libretexts.org

C-H Stretching: Absorptions for the sp³ C-H bonds will appear in the 2850-3000 cm⁻¹ range. spectroscopyonline.com

C-O Stretching: A strong band corresponding to the C-O stretching of the primary and secondary alcohol groups is expected around 1050-1150 cm⁻¹.

N-H Bending: A medium intensity band for the N-H bend is anticipated around 1550-1650 cm⁻¹.

| Predicted IR Absorption Bands for this compound | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad, strong) |

| N-H (amine) | 3300-3500 (medium) |

| C-H (alkane) | 2850-3000 (medium to strong) |

| C-O (alcohol) | 1050-1150 (strong) |

| N-H (amine bend) | 1550-1650 (medium) |

This data is predictive and based on characteristic group frequencies. libretexts.orgspectroscopyonline.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy offers complementary information. While water is a weak Raman scatterer, making it a suitable solvent, the technique is particularly sensitive to non-polar bonds. The C-C and C-N backbone vibrations would be more prominent in the Raman spectrum compared to the IR spectrum. The symmetric stretching vibrations of the C-N-C linkage would be a characteristic Raman band. stfc.ac.uknih.govaps.orgresearchgate.nethoriba.comresearchgate.net

High-Resolution Mass Spectrometry for Molecular Composition Verification

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, it allows for the unambiguous determination of the molecular formula. jeolusa.com

For the molecular formula C₆H₁₅NO₄, the calculated exact mass is 165.10011 Da. nih.gov HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 166.1073. The high resolution of the instrument allows for the differentiation of this ion from other species with the same nominal mass but different elemental compositions. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further corroborate the proposed structure by showing characteristic losses of water (H₂O) and fragments corresponding to the propanediol (B1597323) side chains. nih.gov

| Molecular Ion Data for this compound | |

| Molecular Formula | C₆H₁₅NO₄ |

| Calculated Exact Mass | 165.10011 Da |

| Expected [M+H]⁺ Ion (HRMS) | 166.1073 m/z |

This data is based on theoretical calculations. nih.gov

Stereochemical Considerations and Isomerism in this compound

The presence of two chiral centers at the C2 and C2' positions of this compound gives rise to multiple stereoisomers. Understanding the relationships between these isomers is critical for its application in stereospecific contexts.

Enantiomeric and Diastereomeric Relationships

With two stereogenic centers, a maximum of 2² = 4 stereoisomers can exist for this compound. These can be categorized as follows:

(2R, 2'R)-3,3'-Iminobispropane-1,2-diol

(2S, 2'S)-3,3'-Iminobispropane-1,2-diol

(2R, 2'S)-3,3'-Iminobispropane-1,2-diol

(2S, 2'R)-3,3'-Iminobispropane-1,2-diol

The (2R, 2'R) and (2S, 2'S) isomers are a pair of enantiomers , being non-superimposable mirror images of each other. The (2R, 2'S) isomer is a meso compound because it possesses a plane of symmetry and is therefore achiral and superimposable on its mirror image, (2S, 2'R). Thus, there are a total of three distinct stereoisomers: one pair of enantiomers and one meso compound.

The relationship between the enantiomeric pair ((2R, 2'R) or (2S, 2'S)) and the meso isomer ((2R, 2'S)) is that of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, such as melting point, boiling point, and solubility. researchgate.netstackexchange.comhmdb.ca

Chiral Resolution Techniques and Enantiopurification Methodologies

The separation of the enantiomeric pair of this compound from the meso form and from each other is a significant challenge that requires specialized techniques.

Separation of Diastereomers: The meso compound can be separated from the racemic mixture of the enantiomers using conventional chromatographic techniques such as column chromatography or crystallization, owing to their different physical properties.

Chiral Resolution of Enantiomers: The separation of the (2R, 2'R) and (2S, 2'S) enantiomers, a process known as chiral resolution, is more complex. Common strategies include:

Formation of Diastereomeric Salts: Reacting the racemic mixture with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or camphorsulfonic acid), would form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. Subsequent removal of the resolving agent would yield the pure enantiomers.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation. Polysaccharide-based CSPs are often effective for the resolution of diols. researchgate.netlcms.cz

Enzymatic Resolution: Biocatalytic methods using enzymes, such as lipases, can exhibit high enantioselectivity. For instance, an enzyme could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This approach has been successfully applied to the resolution of similar propanediol derivatives.

The successful application of these techniques would enable the isolation of enantiopure forms of this compound, which is essential for investigating their specific biological activities and for their use as chiral building blocks in synthesis.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Studies on similar molecules, such as those containing secondary amines and multiple hydroxyl groups, consistently reveal extensive networks of hydrogen bonds that dictate the crystal packing. nih.goviucr.org In the case of this compound, it is anticipated that both the secondary amine proton and the protons of the four hydroxyl groups would act as hydrogen-bond donors. The nitrogen atom and the oxygen atoms of the hydroxyl groups would, in turn, serve as hydrogen-bond acceptors.

This extensive hydrogen-bonding capability would likely result in a highly organized, three-dimensional network structure. The interplay of intramolecular and intermolecular hydrogen bonds would be a key feature. Intramolecular hydrogen bonds might form between the hydroxyl groups on the same propanediol arm or even between a hydroxyl group and the central nitrogen atom, leading to specific folded conformations of the molecule. Intermolecular hydrogen bonds would then link these individual molecular units, likely forming sheets or more complex architectures. The packing efficiency in such a crystal is expected to be high, driven by the strong, directional nature of these hydrogen-bonding interactions.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Forces | O-H···O, N-H···O, O-H···N Hydrogen Bonds |

| Dominant Packing Motif | 3D Hydrogen-Bonded Network |

This table presents hypothetical data based on the analysis of similar functionalized amine and diol structures, as direct crystallographic data for this compound is not currently available in open literature.

Computational Chemistry Approaches to Conformational Landscapes and Stability

To complement experimental data and to probe the molecule's behavior where experiments are challenging, computational chemistry offers powerful tools. acs.org Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide deep insights into the conformational preferences and dynamic nature of this compound.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govacs.org For this compound, DFT calculations are invaluable for determining the geometries of various possible conformers and their relative stabilities. These calculations involve optimizing the molecular structure to find the lowest energy arrangement of atoms.

A key aspect of the conformational analysis of this compound is the rotation around the C-C and C-N bonds of its flexible side chains. DFT studies on similar small, hydroxylated amines, like propanolamines, have shown that the conformational landscape is dominated by the formation of intramolecular hydrogen bonds. researchgate.net For this compound, several such interactions are possible, for instance, between the hydroxyl groups on a single propanediol moiety or between a hydroxyl group and the central secondary amine.

DFT calculations would allow for the systematic exploration of these possibilities. By calculating the energies of different conformers (e.g., extended vs. folded structures), a potential energy surface can be mapped out. The most stable conformers are those that maximize favorable intramolecular hydrogen bonding while minimizing steric hindrance. The electronic properties, such as atomic charges and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be computed, providing insights into the molecule's reactivity.

Table 2: Representative DFT-Calculated Properties for a Stable Conformer of this compound (Hypothetical Data)

| Property | Predicted Value (B3LYP/6-31G*) |

| Relative Energy | 0.00 kcal/mol (Global Minimum) |

| Key Dihedral Angle (C-C-N-C) | ~60° (gauche) |

| Intramolecular H-Bond Distance (O-H···N) | ~2.1 Å |

| Dipole Moment | ~3.5 D |

This table presents hypothetical data based on typical DFT calculation results for similar polyhydroxylated amines. The specific values would depend on the chosen level of theory and basis set.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior in Solution

While DFT provides a static picture of stable conformers, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time, particularly in a solvent environment. researchgate.net MD simulations model the movements of atoms and molecules based on a force field that describes the inter- and intramolecular interactions.

For this compound in an aqueous solution, MD simulations would be crucial for understanding how the molecule interacts with water and how its conformation fluctuates. The strong hydrogen-bonding capabilities of the molecule would lead to significant interactions with the surrounding water molecules. The simulations could track the formation and breaking of both intramolecular and intermolecular hydrogen bonds.

MD studies on molecules with multiple hydroxyl and amine groups, such as hydroxyl-terminated PAMAM dendrimers, have shown that the conformational flexibility is highly dependent on the solvent environment. nih.gov In water, it is expected that this compound would adopt a more extended conformation on average compared to the gas phase, as the hydroxyl and amine groups engage in hydrogen bonding with the solvent. The simulations can also provide information on the radial distribution functions, which describe the probability of finding a water molecule at a certain distance from the solute's functional groups, offering a detailed picture of the solvation shell.

Table 3: Key Observables from a Hypothetical MD Simulation of this compound in Water

| Observable | Predicted Trend/Value |

| Radius of Gyration | Fluctuating around a mean value indicating conformational flexibility |

| Solvent Accessible Surface Area (SASA) | Relatively high due to interaction with water |

| Number of Intramolecular H-Bonds | Lower than in the gas phase due to competition with solvent |

| Number of Solute-Solvent H-Bonds | High, indicating strong solvation |

This table presents hypothetical trends and values that would be expected from an MD simulation of this compound in an aqueous solution, based on studies of analogous molecules.

Coordination Chemistry of 3,3 Iminobispropane 1,2 Diol As a Polydentate Ligand

Ligand Design Principles and Multidentate Character of 3,3'-Iminobispropane-1,2-diol

The structure of this compound is central to its function as a multidentate ligand in coordination chemistry. georgiasouthern.edu The design principles of ligands often focus on the number and type of donor atoms, as well as the steric and electronic profile, which together dictate the properties and reactivity of the resulting metal complex. georgiasouthern.edumdpi.com

Identification of Potential Donor Atoms (Nitrogen and Oxygen)

The this compound molecule possesses multiple potential donor sites capable of forming coordinate bonds with a metal center. A Lewis base, or ligand, must contain at least one pair of non-bonding electrons to donate to a metal ion. savemyexams.com In this molecule, these sites are the central secondary amine nitrogen atom and the four oxygen atoms of the two hydroxyl groups. nih.gov The nitrogen atom's lone pair and the lone pairs on each oxygen atom make them effective nucleophiles for coordinating to an electron-deficient metal ion. savemyexams.comnih.gov This arrangement allows the molecule to act as a polydentate ligand, potentially binding to a metal ion through multiple atoms simultaneously. libretexts.org

Table 1: Potential Donor Atoms in this compound

| Atom | Functional Group | Number of Sites | Electron Pair Availability |

|---|---|---|---|

| Nitrogen (N) | Secondary Amine | 1 | One lone pair |

| Oxygen (O) | Primary Hydroxyl | 2 | Two lone pairs per atom |

Analysis of Chelate Ring Formation and Thermodynamic Stability

The presence of multiple donor atoms arranged along a flexible carbon backbone enables this compound to act as a chelating agent, forming one or more rings with a central metal ion. libretexts.org The formation of these chelate rings is a key factor in the stability of the resulting metal complexes.

Chelate Effect: Metal complexes involving polydentate ligands are significantly more thermodynamically stable than complexes with an equivalent number of comparable monodentate ligands. libretexts.orglibretexts.org This phenomenon, known as the chelate effect, is primarily driven by a favorable increase in entropy. dalalinstitute.comuwimona.edu.jm The coordination of one multidentate ligand displaces multiple solvent or monodentate ligand molecules, leading to a net increase in the number of free particles in the system and thus a positive entropy change (ΔS°). libretexts.orguwimona.edu.jm

Ring Size and Stability: The stability of a chelate complex is also influenced by the size of the chelate rings formed. Generally, five- and six-membered chelate rings exhibit the greatest stability due to having minimal steric strain. libretexts.orglibretexts.orgdalalinstitute.com Depending on which donor atoms from this compound coordinate to the metal, various ring sizes are possible:

Coordination of the nitrogen donor and an oxygen from one of the -CH(OH)CH₂OH arms can form stable five- or six-membered rings.

The simultaneous coordination of the two hydroxyl groups on a single propane-1,2-diol arm would result in a stable five-membered ring.

The flexibility of the ligand's backbone allows it to adapt its conformation to achieve an optimal coordination geometry around the metal ion, maximizing the stability of the complex. nih.gov

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with polydentate ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent. chemijournal.comsemanticscholar.org The resulting complexes are then characterized using various spectroscopic techniques to confirm coordination and elucidate their structure. mdpi.com

Coordination with Transition Metal Ions

Transition metals, or d-block elements, readily form coordination compounds due to their variable oxidation states and the availability of d-orbitals for bonding. libretexts.orgncert.nic.in The combination of both nitrogen and oxygen donor atoms in this compound makes it an effective ligand for a wide range of transition metal ions, which often have a strong affinity for such donors. nih.gov Diol-type ligands have been successfully used to synthesize a host of complexes with paramagnetic transition metal ions, including copper, nickel, and cobalt. nih.govscielo.org.za

A general synthesis approach involves dissolving the ligand and a transition metal salt (e.g., CuCl₂, Ni(NO₃)₂, CoSO₄) in a solvent like ethanol (B145695) or methanol. chemijournal.com The mixture may be heated under reflux to facilitate the reaction, after which the complex can be isolated by cooling, evaporation, or precipitation. sysrevpharm.org

Spectroscopic Characterization:

FT-IR Spectroscopy: Upon coordination to a metal ion, the characteristic stretching frequencies of the N-H and O-H bonds in the ligand are expected to shift, typically to lower wavenumbers, and broaden. chemijournal.com Furthermore, new absorption bands may appear in the far-infrared region, corresponding to the M-N and M-O stretching vibrations, providing direct evidence of complex formation. chemijournal.com

UV-Visible Spectroscopy: For complexes containing transition metals with partially filled d-orbitals, electronic transitions between these orbitals (d-d transitions) can be observed in the UV-visible spectrum. The energy and intensity of these absorptions provide information about the coordination geometry and the nature of the metal-ligand interaction. chemijournal.com

Magnetic Susceptibility: This technique helps determine the number of unpaired electrons in a transition metal complex, providing insight into its electronic structure and spin state. sysrevpharm.org

Table 2: Expected Spectroscopic Data for a Transition Metal Complex of this compound

| Spectroscopic Technique | Observation | Interpretation |

|---|---|---|

| FT-IR | Shift and broadening of ν(O-H) and ν(N-H) bands | Coordination of hydroxyl and amine groups to the metal center |

| Appearance of new bands in the low-frequency region | Formation of M-O and M-N bonds | |

| UV-Vis | Absorption bands in the visible region | d-d electronic transitions, indicative of coordination geometry |

| Magnetic Susceptibility | Paramagnetic or diamagnetic behavior | Information on the oxidation state and spin state of the metal ion |

Complexation with Main Group and f-Block Metal Centers

While the coordination chemistry of transition metals is extensive, there is growing interest in the complexes formed with main group (s- and p-block) and f-block (lanthanide and actinide) elements. rsc.orgsioc-journal.cn

Main Group Metals: The coordination chemistry of main-group elements is a rapidly developing field. rsc.orguni-regensburg.denih.gov The hard oxygen donor atoms of the deprotonated hydroxyl groups in this compound would be expected to form stable complexes with s-block metals like Mg(II) and Ca(II), as well as p-block metals like Al(III) and Pb(II). uni-regensburg.de

f-Block Metals: The f-block elements are characterized as hard Lewis acids, showing a strong preference for hard donor atoms like oxygen. ncert.nic.insioc-journal.cn The multiple hydroxyl groups make this compound, particularly in its deprotonated (glycerolate) forms, an excellent candidate for chelating lanthanide (e.g., Ce(IV), Eu(III)) and actinide (e.g., Th(IV), U(VI)) ions. hopotx.commdpi.com The high coordination numbers (often 8 or 9) typical for f-block elements can be readily satisfied by the multidentate nature of this ligand.

Structural Analysis of Coordination Compounds

While specific crystal structures for complexes of this compound are not widely reported in publicly accessible literature, the expected structural features can be inferred from its design. As a potentially pentadentate (N,O,O,O,O) ligand, it can wrap around a metal ion to form various coordination geometries. For a metal ion that favors a six-coordinate octahedral geometry, the ligand could occupy five coordination sites, with the sixth site being filled by a solvent molecule or a counter-ion. libretexts.org The flexible alkyl chains connecting the donor atoms allow the ligand to adopt different spatial arrangements to minimize steric hindrance and accommodate the preferred geometry of the metal ion. nih.gov

| Chelate Ring Conformation | The puckering or conformation of the five- or six-membered rings formed upon chelation. | Reveals strain within the ligand backbone. |

Crystal Engineering of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The multidentate and flexible nature of this compound makes it a suitable candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgnih.govrsc.orgnih.govbohrium.com

Coordination Polymers: By bridging multiple metal centers, this compound can form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. The dimensionality and topology of the resulting polymer would depend on the coordination mode of the ligand, the preferred coordination geometry of the metal ion, and the reaction conditions. rsc.orgnih.govnih.govmdpi.com The hydroxyl groups of the ligand can also participate in hydrogen bonding, further influencing the supramolecular architecture of the coordination polymer. bohrium.com

Metal-Organic Frameworks (MOFs): MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgnih.govekb.egrsc.orgscirp.org The porosity and functionality of MOFs can be tuned by careful selection of the metal and organic linker. This compound, with its multiple donor sites, could act as a linker to form porous MOFs. The uncoordinated hydroxyl groups could line the pores, imparting hydrophilicity and providing sites for post-synthetic modification. The synthesis of such MOFs would typically be carried out under solvothermal conditions. nih.govscirp.org

Electronic Structure and Bonding in Metal-3,3'-Iminobispropane-1,2-diol Complexes

The electronic properties of metal complexes are governed by the nature of the metal-ligand bonding.

Application of Ligand Field Theory and Molecular Orbital Theory

Molecular Orbital (MO) Theory: MO theory provides a more complete picture of bonding by considering the overlap of metal and ligand orbitals to form molecular orbitals (bonding, antibonding, and non-bonding). researchgate.netlibretexts.orgutah.educhembaby.ruuomustansiriyah.edu.iq The interaction between the filled ligand orbitals (from the nitrogen and oxygen donors) and the partially filled metal d-orbitals would lead to the formation of σ and potentially π molecular orbitals. The resulting MO diagram would allow for the prediction of the electronic configuration, bond order, and electronic transitions of the complex. chembaby.ruuomustansiriyah.edu.iq

Investigations into Magnetic Properties of Paramagnetic Complexes

The magnetic properties of metal complexes are determined by the number of unpaired electrons. gcnayanangal.comdalalinstitute.com For transition metal complexes of this compound, the spin state (high-spin or low-spin) will depend on the magnitude of the ligand field splitting (Δ) relative to the spin-pairing energy (P).

Since the N and O donors of this compound are expected to be weak to medium field ligands, it is likely that they will form high-spin complexes with first-row transition metals. In a high-spin complex, electrons will occupy the higher energy d-orbitals before pairing up in the lower energy orbitals. The magnetic moment of a paramagnetic complex can be theoretically calculated using the spin-only formula, which relates the magnetic moment to the number of unpaired electrons. gcnayanangal.com

Solution-Phase Metal-Ligand Interactions and Stability Studies

The stability of metal complexes in solution is a crucial aspect of their chemistry. The formation of a metal complex with this compound in solution would be an equilibrium process.

The stability of the complex is quantified by the stability constant (K_stab) or formation constant (β). cognitoedu.orgdalalinstitute.comscispace.com A higher value of the stability constant indicates a more stable complex. The chelate effect, resulting from the formation of multiple rings upon coordination of the polydentate ligand, is expected to lead to high stability constants for complexes of this compound. dalalinstitute.com

Chemical Reactivity and Derivatization of 3,3 Iminobispropane 1,2 Diol

Reactions at the Hydroxyl Functionalities

The four hydroxyl groups of 3,3'-Iminobispropane-1,2-diol are key sites for chemical modification. These alcohol groups can undergo a variety of reactions, including esterification, etherification, oxidation, and reduction, providing pathways to a wide range of derivatives.

Selective functionalization of the diol units is a critical strategy for synthesizing tailored derivatives. Given the presence of four hydroxyl groups, achieving regioselectivity can be challenging but is essential for creating specific molecular architectures.

Esterification: The conversion of the hydroxyl groups to esters can be accomplished through various methods. Reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, yields the corresponding esters. To control the degree of esterification, reaction conditions such as stoichiometry, temperature, and catalysts can be modulated. For instance, selective monoesterification of diols can be achieved by using an excess of the diol relative to the esterifying agent. google.com

Enzyme-catalyzed reactions offer a high degree of selectivity. Lipases, for example, can be used for regioselective acylation, often with stereoselectivity, which is particularly relevant for the chiral centers in this compound. Another advanced method involves the use of diarylborinic acid catalysis, which provides an efficient and general route for the selective acylation of 1,2- and 1,3-diols. organic-chemistry.org This method is competitive with traditional organotin-catalyzed reactions and offers high yields and operational simplicity. organic-chemistry.org

Etherification: The hydroxyl groups can also be converted to ethers, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then reacts with an alkyl halide. The choice of base and reaction conditions is crucial to avoid competing reactions, such as reactions at the secondary amine.

Interactive Table: Representative Esterification Protocols for Diols

| Catalyst/Method | Reagent | Key Feature | Reference |

|---|---|---|---|

| Ion Exchanger Resin | Carboxylic acid ester (e.g., methyl acetate) | Selective for monoester formation, especially with excess diol. | google.com |

| Lipase (B570770) (e.g., Aspergillus niger lipase) | Acyl donor (e.g., vinyl acetate) | High regioselectivity and stereoselectivity. | |

| Diarylborinic Acid | Acyl halide or anhydride | Efficient and general method for selective monoacylation of diols. | organic-chemistry.org |

Oxidation: The diol units of this compound can be oxidized to various carbonyl compounds. The oxidation of alcohols results in the formation of aldehydes, ketones, or carboxylic acids, depending on the substrate (primary or secondary alcohol) and the oxidizing agent used. wikipedia.orglibretexts.org The primary alcohols in the molecule can be oxidized to aldehydes or further to carboxylic acids, while the secondary alcohols can be oxidized to ketones.

Common oxidizing agents for these transformations include chromium(VI) reagents like the Jones reagent (CrO₃/H₂SO₄/acetone) and pyridinium (B92312) chlorochromate (PCC). ucr.edu Other inorganic agents such as manganese dioxide (MnO₂) and sodium hypochlorite (B82951) (NaOCl) are also effective. ucr.edu A significant reaction pathway for 1,2-diols is oxidative cleavage of the carbon-carbon bond, which can be achieved using reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), yielding two carbonyl compounds. ucr.edu Heterogeneous catalysts, such as atomically dispersed cobalt on N-doped carbon, have been developed for the aerobic oxidative cleavage of 1,2-diols to form esters under mild conditions. researchgate.net

Reduction: In organic chemistry, reduction often refers to the conversion of carbonyls back to alcohols or the hydrogenation of multiple bonds. wikipedia.org The diol functionalities of this compound are already in a reduced state (as alcohols) and are generally stable to common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). However, if the diol units are first oxidized to aldehydes or ketones, these carbonyl derivatives can then be reduced back to alcohols, potentially allowing for the introduction of different stereochemistry.

Interactive Table: Oxidation Reactions of Diol Units

| Reagent(s) | Substrate Alcohol Type | Typical Product | Reference |

|---|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | Primary | Carboxylic Acid | ucr.edu |

| Jones Reagent (CrO₃/H₂SO₄) | Secondary | Ketone | ucr.edu |

| Pyridinium chlorochromate (PCC) | Primary | Aldehyde | ucr.edu |

| Periodic acid (HIO₄) | 1,2-Diol | Aldehydes/Ketones (via C-C cleavage) | ucr.edu |

Reactions Involving the Secondary Amine Group

The central secondary amine is a key functional group that imparts basicity to the molecule and provides a reactive site for N-alkylation, N-acylation, and for building larger molecular structures.

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily participating in alkylation and acylation reactions. These modifications directly influence the electronic properties and basicity of the nitrogen center.

Alkylation: N-alkylation involves the reaction of the amine with an alkyl halide, leading to the formation of a tertiary amine. libretexts.orgbyjus.com This introduces an alkyl group onto the nitrogen, which, being electron-donating, typically increases the basicity of the amine. An example of such a derivative is 3,3'-(Dodecylimino)bispropane-1,2-diol, where a long dodecyl chain is attached to the nitrogen atom. nih.gov This type of modification significantly increases the lipophilicity of the molecule.

Acylation: N-acylation is the reaction of the amine with an acyl chloride or an acid anhydride. libretexts.orgmasterorganicchemistry.com This reaction forms an amide linkage. The acyl group is electron-withdrawing, which leads to the delocalization of the nitrogen's lone pair onto the adjacent carbonyl oxygen. As a result, the basicity of the nitrogen is significantly reduced. This reaction can also serve as a method for protecting the amine group while performing reactions on the hydroxyl functionalities.

| Reaction | Reagent Type | Effect on Nitrogen Basicity |

| N-Alkylation | Alkyl Halide (R-X) | Increase |

| N-Acylation | Acyl Chloride (R-COCl) | Decrease |

With its multiple reactive sites, this compound is an excellent monomer for the synthesis of macrocycles and polymers. core.ac.uk The ability to react at both the amine and the four hydroxyl groups allows for the creation of complex, three-dimensional structures.

Macrocycles: The compound can act as a flexible building block in the synthesis of macrocyclic compounds. sci-hub.se By reacting it with bifunctional reagents such as dicarboxylic acids, diacyl chlorides, or diepoxides under high-dilution conditions, it is possible to favor intramolecular cyclization over intermolecular polymerization. core.ac.uk These macrocycles have potential applications in host-guest chemistry and as enzyme inhibitors. diva-portal.org

Polymers: In polymerization reactions, this compound can serve as a cross-linking agent or a monomer. Its reaction with dicarboxylic acids or their esters can lead to the formation of polyesters or polyamides with pendant hydroxyl groups. These hydroxyl groups can enhance properties like hydrophilicity and provide sites for further functionalization. Polymers containing 1,2-diol units have been synthesized for specific applications, such as binding to certain ions or molecules. For example, polymers containing diol groups have been investigated for their ability to complex with boric acid. researchgate.net

Synthesis of Novel Derivatives and Analogs with Tunable Properties

The true synthetic power of this compound lies in the combinatorial use of the reactions described above to create novel derivatives with finely tuned properties. By strategically employing protecting groups and controlling reaction conditions, chemists can selectively modify different parts of the molecule.

For instance, one could first perform an N-acylation to protect the amine and reduce its nucleophilicity. libretexts.orgmasterorganicchemistry.com Subsequently, the hydroxyl groups could be selectively esterified or etherified. organic-chemistry.org Finally, removal of the acyl protecting group would yield a derivative functionalized at the hydroxyl positions but with a free secondary amine.

Alternatively, N-alkylation with a long alkyl chain can produce an amphiphilic molecule with a polar head (the diol units) and a nonpolar tail. nih.gov Incorporating the molecule into a polymer backbone creates materials where the properties can be tuned by the choice of co-monomer. researchgate.net This versatility allows for the design and synthesis of a vast library of compounds derived from this compound, each with specific properties tailored for applications ranging from materials science to medicinal chemistry. The synthesis of various pinane-based 2-amino-1,3-diols showcases the broader efforts in creating libraries of complex amino diol derivatives. beilstein-journals.org

Modifications to the Propane (B168953) Backbone and Hydroxyl Substitution Patterns

The hydroxyl groups of this compound are primary sites for chemical modification. These groups can undergo typical alcohol reactions, such as esterification, etherification, and protection. The vicinal (1,2-diol) arrangement on each propane unit also allows for specific reactions, such as the formation of cyclic acetals and ketals, which can serve as protecting groups in multi-step syntheses. wikipedia.orgorganic-chemistry.org

Protecting the diol functionalities is a key strategy for achieving selective modification at other positions of the molecule. For instance, reaction with ketones or aldehydes under acidic conditions can yield 2,2-disubstituted-1,3-dioxolanes. mdpi.comrasayanjournal.co.in This reversible protection allows the secondary amine to be targeted for subsequent reactions.

The substitution of the hydroxyl groups is another important transformation. These reactions often proceed via nucleophilic substitution, where the hydroxyl group is first converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), before being displaced by a nucleophile. libguides.com This allows for the introduction of a wide array of functionalities. In some cases, direct displacement is possible under specific conditions.

A notable derivatization involves the reaction of the diol moieties with reagents like triphosgene (B27547) or their derivatives to form cyclic carbonates, which are valuable monomers for ring-opening polymerization to produce polycarbonates. bath.ac.uk The synthesis of these six-membered rings from 1,3-diols highlights a potential transformation pathway for analogous structures. bath.ac.uk

Furthermore, enantiopure dichlorodiol precursors, which share structural similarities with the propane-1,2-diol units, are used as intermediates in the synthesis of complex natural products, particularly for creating anti-1,3-diol motifs. orgsyn.org These precursors can undergo double displacement reactions with nucleophiles like benzylamine (B48309) or sodium sulfide (B99878) to form heterocyclic structures such as piperidines and thianes. orgsyn.org

The table below summarizes representative conditions for the protection of 1,2-diols, a reaction type directly applicable to the propane-1,2-diol units of the target molecule.

| Reaction Type | Diol Substrate | Reagents | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Acetalization | 3-(4-chlorophenoxy)propane-1,2-diol | 2,2-dimethoxypropane | Sulfonated hydrothermal carbon (HT-S) | 80 °C, 20 min | 4-((4-chlorophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane | mdpi.com |

| Acetalization (Flow) | 3-(4-chlorophenoxy)propane-1,2-diol | 2,2-dimethoxypropane | Sulfonated hydrothermal carbon (HT-S) | 7 bar, 30 s contact time | 4-((4-chlorophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane | mdpi.com |

| Cyclic Ketal Formation | 3-(1,2,4-triazol-1-yl)propane-1,2-diol | Ketones | Not specified | Not specified | Substituted 4-(azolylmethyl)-1,3-dioxolanes | rasayanjournal.co.in |

Incorporation of Additional Functional Groups for Tailored Reactivity

The functional versatility of this compound allows for the strategic incorporation of new chemical moieties to tailor its properties for specific applications. The secondary amine and the four hydroxyl groups serve as handles for derivatization. cymitquimica.commasterorganicchemistry.com

One common strategy involves the N-alkylation of the central imino group. For example, reaction with a long-chain alkyl halide, such as dodecyl bromide, can introduce a hydrophobic tail, transforming the molecule into an amphiphilic structure like 3,3'-(Dodecylimino)bispropane-1,2-diol. nih.gov Such modifications are crucial for applications in surfactants and self-assembling systems.

The hydroxyl groups are also key sites for introducing new functionalities. They can be converted into esters by reacting with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). thermofisher.com This not only modifies the polarity and solubility of the molecule but can also be used to attach active molecules or reporter groups. For instance, a carboxylic acid can be activated with a carbodiimide (B86325) like EDAC and then coupled to the hydroxyl groups. thermofisher.com

Furthermore, the molecule can be built into larger polymeric structures. The diol functionalities can act as chain extenders or cross-linkers in the synthesis of polyesters and polyurethanes. The incorporation of functional groups can also be achieved through post-polymerization modification, a principle that can be applied to the derivatization of this molecule. cmu.edu For example, after protecting the diol groups, the amine can be modified, followed by deprotection and subsequent reaction at the hydroxyl sites. organic-chemistry.org

Derivatization with reagents like p-(dimethylamino)phenol has been used for the analytical determination of related compounds such as 3-chloropropane-1,2-diol (3-MCPD), forming derivatives suitable for sensitive detection methods like HPLC-MS/MS. mdpi.comnih.gov This highlights a pathway for attaching phenolic groups to the molecule's backbone.

Mechanistic Investigations of Transformative Reactions

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing synthetic pathways. Investigations often focus on analogous 1,2-diols and 1,3-diols, providing valuable insights into the reactivity of the target compound.

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic studies on the reactions of diols help to elucidate the rate-determining steps and the influence of various parameters on reaction speed. The oxidation of diols has been a subject of several kinetic investigations. For example, the oxidation of vicinal diols by reagents like benzyltrimethylammonium (B79724) tribromide (BTMAB) often exhibits Michaelis-Menten type kinetics, suggesting the formation of a pre-equilibrium complex between the diol and the oxidant. ias.ac.in The reaction is typically first-order with respect to the oxidant. ias.ac.inias.ac.in

The oxidation of non-vicinal diols, such as propane-1,3-diol, by potassium permanganate (B83412) has also been studied. This reaction was found to be first-order with respect to both the oxidant and the diol. ajchem-a.com Spectroscopic evidence suggested the formation of an intermediate complex prior to the rate-determining step. ajchem-a.com The activation parameters for this reaction were determined, providing insight into the energy profile of the transition state.

The table below presents kinetic and thermodynamic data from studies on analogous diol compounds.

| Reaction | Substrate | Kinetic/Thermodynamic Parameter | Value | Conditions | Reference |

|---|---|---|---|---|---|

| Acylation | Aryl-substituted 1,2-diol | ΔG298 (first acylation) | -61.5 kJ mol⁻¹ | CDCl3, 298 K | nih.gov |

| Acylation | Aryl-substituted 1,2-diol | ΔG298 (diacylation) | -122.2 kJ mol⁻¹ | CDCl3, 298 K | nih.gov |

| Oxidation by KMnO4 | Propane-1,3-diol | ΔH# | 24.98 kJ mol⁻¹ | Aqueous, 298 K | ajchem-a.com |

| Oxidation by KMnO4 | Propane-1,3-diol | ΔS# | -0.22 kJK⁻¹mol⁻¹ | Aqueous, 298 K | ajchem-a.com |

| Oxidation by KMnO4 | Propane-1,3-diol | ΔG# | 90.50 kJ mol⁻¹ | Aqueous, 298 K | ajchem-a.com |

| Acetalization | Diol 10 | First-order rate constant (k1) | 1.004 h⁻¹ | 40 °C | mdpi.com |

Identification and Characterization of Reaction Intermediates

The identification of transient species formed during a reaction is crucial for confirming a proposed mechanism. For reactions involving diols, several types of intermediates have been proposed or identified.

In oxidation reactions of vicinal diols, a common mechanistic feature is the formation of a cyclic intermediate. For instance, the oxidation by permanganate or periodate (B1199274) is thought to proceed through a cyclic manganate (B1198562) or periodate ester, respectively. The decomposition of this cyclic intermediate leads to the cleavage of the C-C bond between the hydroxyl-bearing carbons. ias.ac.in In the oxidation of propane-1,3-diol with KMnO₄, UV-Vis spectral data indicated the formation of an intermediate complex before the product was formed. ajchem-a.com

In a silver-promoted cascade reaction to form cyclic carbonates from vicinal diols, an α-alkylidene cyclic carbonate was identified as a key intermediate that acts as the carbonyl source. nih.gov This intermediate reacts with the diol to form a hydroxyl-substituted unsymmetrical carbonate (Intermediate A), which then undergoes intramolecular cyclization. nih.gov

During the catalytic acetalization of diols to form protected derivatives, hemiacetal intermediates are formed. A kinetic NMR study of the acetalization of a diol catalyzed by a hydrothermal carbon material allowed for the observation of the consumption of the starting diol and an intermediate, which were then converted into the final acetonide product. mdpi.com

For substitution reactions at the hydroxyl group, the mechanism often involves an "onium" intermediate. The nucleophilic oxygen of the alcohol attacks an electrophile, and the resulting intermediate then loses a proton to yield the final product. libguides.com

These examples from related diol chemistry suggest that reactions of this compound likely proceed through similar intermediates, such as cyclic esters in oxidation reactions, hemiacetals in protection reactions, and protonated species in acid-catalyzed transformations.

Advanced Applications of 3,3 Iminobispropane 1,2 Diol and Its Derivatives in Chemical Science

Polymer Chemistry and Materials Science

The presence of reactive hydroxyl and amine functional groups in 3,3'-Iminobispropane-1,2-diol allows for its incorporation into various polymer backbones, leading to materials with tailored characteristics for a range of scientific and industrial applications.

Synthesis and Characterization of Poly(vinyl amino-N, N′-bis-propane diol) and Related Copolymers

A key polymer derived from this compound is poly(vinyl amino-N,N′-bis-propane diol) (GPVA). researchgate.netresearchgate.net The synthesis of this functional polymer is typically achieved through the chemical modification of a pre-existing polymer. For instance, GPVA has been synthesized by reacting poly(glycidyl methacrylate) with 3,3'-iminobis(1,2-propanediol). Another approach involves the modification of poly(vinyl amine) precursors.

Copolymers have also been developed to enhance specific properties. For example, copolymers of GPVA with diallyldimethylammonium chloride (DADMAC) have been synthesized to create materials with both chelating capabilities and cationic charges, which can be beneficial in certain separation processes. researchgate.net

The characterization of these polymers is crucial to understanding their structure and properties. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomers and the final polymers, ensuring that the functionalization has occurred at the desired positions. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps to identify the characteristic functional groups present in the polymer, such as the hydroxyl (-OH) and amine (-NH-) groups from the diol moiety and the polymer backbone. nih.govscirp.org

Gel Permeation Chromatography (GPC): GPC is utilized to determine the number average molecular weight (Mn) and the polydispersity index (Ð), which are critical parameters that influence the polymer's physical and solution properties. scilit.com

Development of Chelating Polymers for Environmental Remediation and Ion Sequestration (e.g., Boron Removal)

Boron contamination in water sources is a significant environmental concern, particularly for agriculture. researchgate.net The vicinal diol arrangement in the this compound moiety makes its polymer derivatives, such as GPVA, exceptionally effective chelating agents for boric acid.

The mechanism of boron sequestration involves the formation of a stable cyclic ester complex between the borate (B1201080) ion and the adjacent hydroxyl groups of the polymer. This interaction is highly pH-dependent, with optimal chelation occurring in alkaline conditions (pH ~9), where boric acid (B(OH)₃) is converted to the tetrahedral borate anion (B(OH)₄⁻), which readily complexes with the diol. researchgate.netresearchgate.net

Research has demonstrated the high efficiency of GPVA in removing boron from aqueous solutions. Studies have reported that GPVA exhibits some of the highest boron rejection percentages (up to 96-98%) among chelating polymers. researchgate.netresearchgate.net This makes it a promising material for treating contaminated water sources, such as geothermal water. researchgate.net The complexed boron can be released by lowering the pH to around 4, allowing the polymer to be recovered and reused. researchgate.net

| Parameter | Condition | Boron Rejection (%) | Source |

|---|---|---|---|

| pH | 9.0 | 96% | researchgate.net |

| System | Total Recycle PEUF | 96% | researchgate.net |

| Water Source | Geothermal Water | 98% | researchgate.netmetu.edu.tr |

| Initial Boron Conc. | 10 ppm | Reduced to 0.4 ppm | researchgate.netresearchgate.net |

Application in Membrane Technology and Advanced Separation Processes

The high molecular weight of chelating polymers like GPVA allows them to be used in conjunction with membrane filtration techniques for advanced separation processes. sumitomo-chem.co.jpresearchgate.net The most prominent application in this area is Polymer Enhanced Ultrafiltration (PEUF). researchgate.netmetu.edu.tr

In the PEUF process, the water-soluble GPVA polymer is added to the boron-contaminated water. The polymer selectively binds to the boron ions, forming a large macromolecular complex. This solution is then passed through an ultrafiltration membrane. The membrane has pores small enough to retain the large polymer-boron complex while allowing the purified water to pass through. sumitomo-chem.co.jp

This hybrid process offers several advantages:

High Selectivity: The selectivity of the separation is determined by the chemical affinity of the polymer for the target ion, not just by the membrane's physical properties.

Efficiency: PEUF systems using GPVA have successfully reduced boron concentrations from 10 ppm to as low as 0.4 ppm. researchgate.net

Robustness: The performance of GPVA in PEUF systems is not significantly affected by the presence of other common co-ions like chlorides and sulfates, making it suitable for treating real wastewater. researchgate.net

Regenerability: The polymer can be regenerated by altering the pH, which breaks the polymer-boron complex, allowing for its recovery and reuse in subsequent cycles. researchgate.net

Catalysis

The functional groups of this compound also make it and its derivatives attractive candidates for the design of ligands for catalytic applications. The combination of nitrogen and oxygen donor atoms allows for the formation of stable complexes with a variety of transition metals.

Utilization as Ligands in Homogeneous and Heterogeneous Catalytic Systems

This compound can act as a polydentate ligand, coordinating to metal centers through its central secondary amine and the four hydroxyl groups. Such N,O-ligands are valuable in coordination chemistry and catalysis. researchgate.net By binding to a metal, the diol can influence the metal's electronic properties and steric environment, thereby tuning its catalytic activity and selectivity.

While specific catalytic applications of this compound itself are not extensively documented, its structure is analogous to other well-known polydentate N-donor ligands used in catalysis. researchgate.net For example, iron and palladium complexes with multidentate amine ligands are used in a variety of oxidation and cross-coupling reactions. researchgate.netrsc.org It is plausible that complexes of this compound could be employed in similar transformations. The hydroxyl groups could also be functionalized to anchor the ligand onto a solid support, creating a heterogeneous catalyst that is easily separable from the reaction mixture.

Design of Enantioselective Catalysts Employing Chiral this compound Derivatives

The synthesis of single-enantiomer pharmaceuticals and fine chemicals is a major goal in modern chemistry. This often relies on enantioselective catalysts, which can be created using chiral ligands. This compound possesses two stereogenic centers on each propanediol (B1597323) arm, making it an excellent scaffold for developing chiral ligands.

By using an enantiomerically pure form of the diol, it is possible to create a chiral environment around a metal center. This approach is widely used with other chiral diols, such as BINOL and TADDOL, which are highly effective ligands and organocatalysts for a wide range of asymmetric reactions. nih.govsigmaaldrich.com

| Chiral Diol Scaffold | Key Structural Feature | Common Asymmetric Reactions | Source |

|---|---|---|---|

| BINOL (1,1'-Bi-2-naphthol) | Axial chirality from restricted C-C bond rotation | Diels-Alder, Aldol reactions, Allylations | nih.gov |

| TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol) | C₂ symmetry with multiple stereocenters | Nucleophilic additions, Hetero-Diels-Alder | nih.govsigmaaldrich.com |

| Chiral this compound (Potential) | Central amine with four stereocenters | Potentially applicable to additions, reductions, and alkylations | dicp.ac.cnresearchgate.net |

Derivatives of chiral this compound could be used in several ways:

As Chiral Ligands: Coordinated to metals like titanium, rhodium, or copper, they could catalyze enantioselective additions, reductions, or cyclizations. researchgate.net

As Chiral Organocatalysts: The diol itself can act as a Brønsted acid catalyst, activating substrates through hydrogen bonding to direct an enantioselective transformation, similar to the action of TADDOLs in hetero-Diels-Alder reactions. sigmaaldrich.com The rational design of catalysts based on this chiral scaffold represents a promising avenue for the development of new and efficient methods for asymmetric synthesis. dicp.ac.cnchemrxiv.org

Role as a Precursor in Complex Chemical Synthesis

This compound, with its distinct molecular architecture featuring multiple hydroxyl groups and a secondary amine, serves as a versatile precursor in multi-step chemical syntheses. Its structure, containing two chiral centers and reactive functional groups, allows it to be a foundational component for constructing more intricate molecules.

Building Block for the Assembly of Complex Chiral Organic Molecules

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science industries. hilarispublisher.comresearchgate.net Chiral molecules, which are non-superimposable mirror images of each other, often exhibit vastly different biological activities. researchgate.net this compound, possessing two stereogenic centers, is an inherently chiral molecule, making it a valuable starting material or "building block" for the synthesis of complex chiral structures. nih.gov

The utility of diols as chiral precursors is well-established. Enantiopure diols can be used to install specific stereochemistry into a target molecule, guiding the formation of subsequent stereocenters. orgsyn.org For instance, chiral 1,2- and 1,3-diol functionalities are considered fundamental "Lego building blocks" that can be linked to other molecular fragments to construct larger, functional chromophores and sensors. nih.gov The synthesis of these building blocks often involves methods like nucleophilic aromatic substitution, where the configuration of the original chiral center is retained in the final product. nih.gov